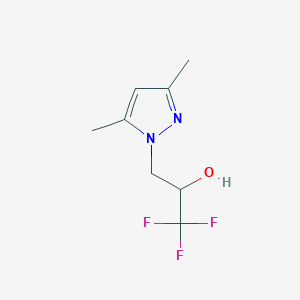

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,1,1-trifluoropropan-2-ol

Description

Propriétés

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2O/c1-5-3-6(2)13(12-5)4-7(14)8(9,10)11/h3,7,14H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVKWLIVCLYZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C(F)(F)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Key Intermediates

The pyrazole core, 3,5-dimethyl-1H-pyrazole, is commercially available or can be synthesized via condensation of hydrazines with 1,3-diketones. The trifluoropropanol moiety is introduced through intermediates such as trifluoromethylated ketones, nitriles, or halides.

A structurally related compound, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, serves as a useful precursor in the synthesis of trifluoromethylated pyrazole derivatives and has been well characterized in chemical databases.

N-Alkylation Route

One common synthetic strategy involves the N-alkylation of 3,5-dimethylpyrazole with a suitable trifluoropropanol derivative. This can be achieved by:

- Reacting 3,5-dimethylpyrazole with 1-bromo-1,1,1-trifluoropropan-2-ol or its protected derivatives under basic conditions (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as dimethylformamide or acetonitrile.

- The reaction proceeds via nucleophilic substitution at the halide-bearing carbon, attaching the trifluoropropanol side chain to the pyrazole nitrogen.

- Post-reaction purification steps typically involve extraction and chromatographic separation to isolate the desired product.

Reduction of Keto or Nitrile Precursors

Another approach is the synthesis of a pyrazole-substituted trifluoromethylated keto or nitrile intermediate, followed by reduction to the corresponding alcohol:

- Starting from 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile or related trifluoromethylated ketones, selective reduction with hydride reagents such as sodium borohydride or lithium aluminum hydride converts the keto or nitrile group to the corresponding alcohol.

- This method requires careful control to avoid over-reduction or decomposition of the pyrazole ring.

- The reduction step is generally performed in anhydrous solvents like tetrahydrofuran or ethanol at low temperatures.

Use of Trifluoromethylated Epoxides or Halides

- Trifluoromethylated epoxides such as 1,1,1-trifluoropropylene oxide can be opened by nucleophilic attack of the pyrazole nitrogen under acidic or basic catalysis, yielding the trifluoropropanol-substituted pyrazole.

- Alternatively, trifluoromethylated halides (e.g., trifluoropropyl bromide) can be used in substitution reactions with the pyrazole nitrogen.

- These methods provide alternative routes to introduce the trifluoropropanol moiety with potential for regioselective control.

Research Findings and Comparative Analysis

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| N-Alkylation with trifluoropropanol halides | 3,5-dimethylpyrazole, 1-bromo-1,1,1-trifluoropropan-2-ol, K2CO3, DMF | Direct attachment, simple reaction setup | Requires halide precursor, possible side reactions |

| Reduction of keto/nitrile precursors | 3-(3,5-dimethylpyrazol-1-yl)-3-oxopropanenitrile, NaBH4 or LiAlH4, THF/EtOH | High selectivity for alcohol formation | Sensitive to over-reduction, requires careful control |

| Epoxide ring-opening | 1,1,1-trifluoropropylene oxide, pyrazole, acidic/basic catalysis | Potential regioselectivity, mild conditions | Epoxide availability, reaction optimization needed |

Notes on Reaction Optimization and Purification

- Reaction temperature and solvent choice critically affect yield and purity.

- Use of anhydrous conditions is often necessary to prevent hydrolysis or side reactions.

- Purification typically involves column chromatography or recrystallization.

- Analytical techniques such as NMR, IR, and mass spectrometry confirm structure and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the pyrazole ring.

Major Products

Oxidation: Formation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,1,1-trifluoropropan-2-one.

Reduction: Formation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,1,1-trifluoropropane.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoropropanol moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Comparative Data

Key Observations :

Trifluoromethyl vs. Chlorine Substitution :

- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the chlorine-substituted analog (3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol) .

- Chlorine may improve electrophilic reactivity but reduces solubility in polar solvents.

Hydroxyl Group vs. Carbonyl-containing analogs (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones) exhibit strong DNA photocleaving activity due to their planar aromatic systems, a feature absent in the trifluoropropanol derivative .

Heterocyclic Complexity :

- Compounds like (±)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-hydroxy-3,5-dimethoxyphenyl) derivatives incorporate fused triazolothiadiazine rings, which confer antimicrobial properties but also increase molecular weight and synthetic complexity .

Activité Biologique

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,1,1-trifluoropropan-2-ol is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring substituted with trifluoropropanol. This structural configuration is crucial for its activity as it influences both solubility and interaction with biological targets.

Research indicates that this compound acts as a corticotropin-releasing factor (CRF) receptor antagonist , which is significant for regulating stress responses in the body. By inhibiting CRF receptors, it may modulate inflammatory responses and neuroendocrine functions .

Pharmacological Effects

The compound has been investigated for several pharmacological effects:

- Anti-inflammatory Activity : It shows promise in inhibiting the NLRP3 inflammasome pathway, which is critical in various inflammatory diseases. Inhibition of this pathway can prevent the activation of caspase-1 and subsequent interleukin-1β processing, thereby reducing inflammation .

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, it has been linked to the inhibition of Polo-like kinase 4 (PLK4), which is essential for centriole duplication and mitotic progression .

Case Studies

Several case studies highlight the biological activity of this compound:

- Inflammatory Disease Model : In a mouse model of acute inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential utility in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

- Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that treatment with this compound led to decreased viability and increased apoptosis rates. Notably, cell lines with mutations in the p53 pathway exhibited altered responses to treatment, indicating a potential biomarker for efficacy .

Data Tables

Q & A

Q. What are the common synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,1,1-trifluoropropan-2-ol?

The compound is synthesized via acid-catalyzed reactions or condensation of precursors. For example:

- Acid-catalyzed cyclization : Reacting 3,5-dimethylpyrazole with trifluoropropanol derivatives under acidic conditions (e.g., ethanol with HCl) yields the target compound. Irradiation (e.g., microwave) can accelerate reactions, achieving 92% yield in 3 minutes .

- Multi-step functionalization : Pyrazole intermediates are coupled with trifluoromethyl-containing moieties using dichloromethane as a solvent and triethylamine as a base .

- Recrystallization : Post-synthesis purification often employs ethanol or DMF-EtOH mixtures .

Table 1: Synthesis Methods and Yields

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Acid-catalyzed cyclization | Ethanol, 3 min irradiation | 92% | |

| Diazomethane coupling | Dichloromethane, −20°C, 48 hr | 85–90% | |

| Reflux in ethanol | 2 h, DMF-EtOH recrystallization | 88–92% |

Q. How is the structure of this compound confirmed using spectroscopic methods?

Structural validation relies on:

- NMR spectroscopy : Distinct signals for pyrazole protons (δ 6.2–6.5 ppm), CF₃ groups (δ 120–125 ppm in ¹⁹F NMR), and hydroxyl protons (δ 2.5–3.5 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks matching the calculated mass (e.g., m/z 230.31 for C₁₄H₁₈N₂O) .

- X-ray crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles .

Table 2: Key Spectral Data

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR | δ 2.3 (CH₃), 6.4 (pyrazole-H) | |

| ¹⁹F NMR | δ 122.5 (CF₃) | |

| MS | m/z 230.31 [M+H]⁺ |

Q. What purification techniques are applied post-synthesis?

Common methods include:

- Column chromatography : Ethyl acetate/hexane (1:4) eluent for separating polar byproducts .

- Recrystallization : Ethanol or DMF-EtOH mixtures improve purity to >95% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key strategies:

- Solvent selection : Polar solvents (ethanol, DMF) enhance solubility of intermediates .

- Catalyst screening : Acidic catalysts (e.g., HCl) accelerate cyclization, while bases (e.g., triethylamine) stabilize reactive intermediates .

- Temperature control : Low temperatures (−20°C) minimize side reactions during diazomethane coupling .

Q. How are discrepancies in structural data resolved across analytical techniques?

- Cross-validation : Combine NMR, MS, and X-ray data. For example, conflicting hydroxyl proton signals in NMR may require crystallographic validation via SHELXL .

- DFT calculations : Computational models predict spectroscopic profiles, reconciling experimental vs. theoretical data .

Q. What challenges arise in establishing structure-activity relationships (SAR) for pharmacological applications?

- Bioactivity variability : Minor structural changes (e.g., substituent position) drastically alter binding affinity. For instance, 3,5-dimethylpyrazole enhances CB receptor binding in anti-obesity studies .

- Metabolic stability : The CF₃ group improves pharmacokinetics but may reduce solubility, requiring formulation optimization .

Table 3: Pharmacological Activity of Derivatives

| Compound | Activity (IC₅₀) | Target | Reference |

|---|---|---|---|

| 4b (Chlorophenyl derivative) | 0.8 µM | CB1 receptor | |

| Oxathiepine-6-carbonitriles | 5 µM | Anticancer |

Q. How do computational methods predict reactivity or biological interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. For example, pyrazole derivatives show high binding scores with fungal CYP51 enzymes .

- MD simulations : Assess stability of trifluoropropanol derivatives in lipid bilayers, informing drug delivery strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.